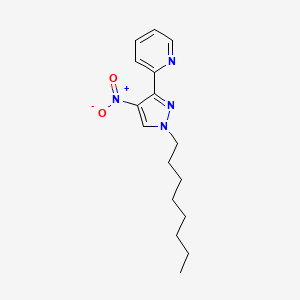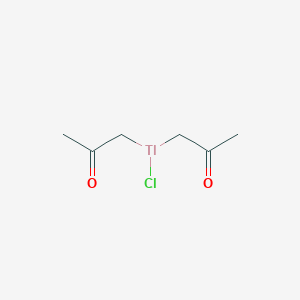
1,1'-(Chlorothallanediyl)di(propan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chlorothallanediyl)di(propan-2-one) typically involves the reaction of thallium(I) chloride with acetone under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of thallium. The general reaction can be represented as follows:
[ \text{TlCl} + 2 \text{CH}_3\text{COCH}_3 \rightarrow \text{Tl(CH}_3\text{COCH}_2\text{)}_2\text{Cl} ]
Industrial Production Methods
Industrial production of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Chlorothallanediyl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) acetylacetonate, while substitution with hydroxide ions can produce thallium hydroxide derivatives .
Scientific Research Applications
1,1’-(Chlorothallanediyl)di(propan-2-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a potential treatment for certain diseases.
Mechanism of Action
The mechanism of action of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Thallium(I) acetate
- Thallium(I) chloride
- Thallium(III) acetate
Comparison
1,1’-(Chlorothallanediyl)di(propan-2-one) is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to other thallium compounds. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and organic synthesis .
Properties
CAS No. |
144332-26-3 |
|---|---|
Molecular Formula |
C6H10ClO2Tl |
Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-[chloro(2-oxopropyl)thallanyl]propan-2-one |
InChI |
InChI=1S/2C3H5O.ClH.Tl/c2*1-3(2)4;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |
InChI Key |
PYBIQKGQQDWKFW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[Tl](CC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)
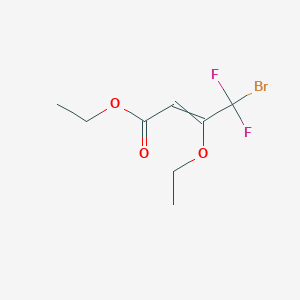
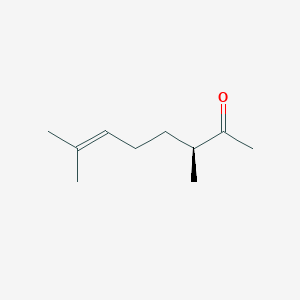
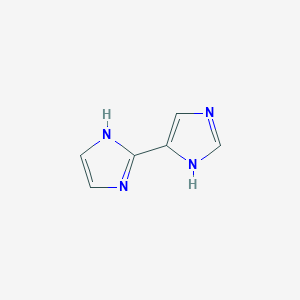
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)

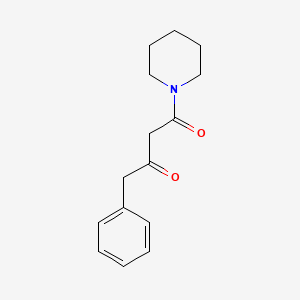
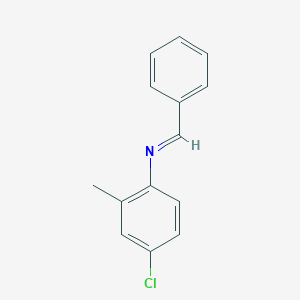
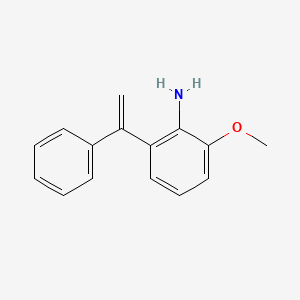
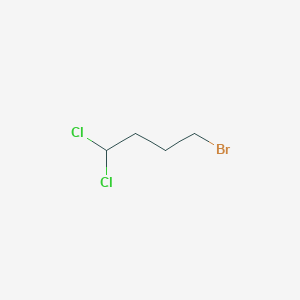

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
